molecular formula C12H14ClNO4 B13169635 2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide

2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide

Cat. No.: B13169635
M. Wt: 271.69 g/mol
InChI Key: FSZLFVFLVHDPAV-UHFFFAOYSA-N
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Description

2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of acetamides. It contains a chloro-substituted phenoxy group and a formyl group, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-formylphenol, is reacted with an appropriate halogenated acetamide under basic conditions to form the phenoxy intermediate.

    Acetamide Formation: The phenoxy intermediate is then reacted with 2-methoxyethylamine under controlled temperature and pH conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.

    Catalysts and Solvents: Employing specific catalysts and solvents to optimize the yield and purity of the product.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

    Oxidation: Formation of 2-(4-chloro-2-carboxyphenoxy)-N-(2-methoxyethyl)acetamide.

    Reduction: Formation of 2-(4-chloro-2-hydroxyphenoxy)-N-(2-methoxyethyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-methoxyethyl)acetamide: Lacks the formyl group, which may affect its reactivity and biological activity.

    2-(4-chloro-2-formylphenoxy)acetamide: Lacks the methoxyethyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide is unique due to the presence of both the formyl and methoxyethyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C12H14ClNO4/c1-17-5-4-14-12(16)8-18-11-3-2-10(13)6-9(11)7-15/h2-3,6-7H,4-5,8H2,1H3,(H,14,16)

InChI Key

FSZLFVFLVHDPAV-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)COC1=C(C=C(C=C1)Cl)C=O

Origin of Product

United States

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